molecular formula C17H13F2N3O2 B2459741 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 891123-85-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2459741
CAS No.: 891123-85-6
M. Wt: 329.307
InChI Key: NZEMQYPVNCWQEN-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS: 891123-85-6) is a synthetic oxadiazole derivative characterized by a central 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl substituent and a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzamide moiety introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems .

This compound shares structural similarities with benzamide-based pesticides, such as teflubenzuron and hexaflumuron (), though its dimethylphenyl group distinguishes it from chlorinated analogs.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-9-6-7-10(2)11(8-9)16-21-22-17(24-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMQYPVNCWQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position. This reactivity is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Thiol substitutionAliphatic/aromatic thiols, K₂CO₃, DMF, 60°CReplacement of oxadiazole sulfur with thioether groups,
Amine substitutionPrimary amines, DIPEA, DCM, RTFormation of secondary amines at C-2,

Example : Reaction with ethanethiol in DMF yields 2-(ethylthio)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide via C–S bond formation.

Ring-Opening Reactions

Under acidic or reductive conditions, the oxadiazole ring can undergo cleavage, forming intermediates for further derivatization.

ConditionsReagentsProductsReferences
Acidic hydrolysisHCl (conc.), refluxCleavage to hydrazide and carboxylic acid derivatives ,
Catalytic hydrogenationH₂, Pd/C, MeOHRing opening to form diamino intermediates

Mechanistic Insight : Protonation at the oxadiazole nitrogen destabilizes the ring, leading to hydrolysis into a hydrazide and benzoic acid fragment.

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethylphenyl group participates in EAS due to the electron-donating methyl groups.

ReactionReagentsPosition/OutcomeReferences
NitrationHNO₃, H₂SO₄, 0°CPara-substitution relative to methyl groups ,
HalogenationBr₂, FeBr₃, DCMBromination at activated positions

Example : Nitration yields N-[5-(2,5-dimethyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide .

Hydrolysis of the Amide Bond

The difluorobenzamide group undergoes hydrolysis under basic or enzymatic conditions.

ConditionsReagentsProductsReferences
Basic hydrolysisNaOH (aq.), reflux2,6-difluorobenzoic acid and amine derivative,
Enzymatic cleavageProteases (e.g., trypsin), pH 7.4Site-specific cleavage for metabolic studies

Kinetics : Hydrolysis rates depend on pH and steric hindrance from the oxadiazole ring .

Cross-Coupling Reactions

The aryl halide-like reactivity of fluorine atoms enables palladium-catalyzed couplings.

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives at fluorine positions,
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineIntroduction of amino groups

Example : Suzuki coupling with phenylboronic acid produces N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-diphenylbenzamide .

Photochemical Reactions

The fluorinated benzamide moiety exhibits UV-induced reactivity.

ConditionsOutcomesApplicationsReferences
UV irradiation (254 nm)C–F bond activation, dimerizationMaterial science applications

Note : Photostability studies indicate degradation via radical pathways under prolonged UV exposure .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductsReferences
Ethylene derivativesHeat, toluenePyrazole or triazole hybrids ,

Example : Reaction with acetylene forms 1,2,3-triazole-linked conjugates .

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxadiazole ring and a difluorobenzamide moiety. Its molecular formula is C19H16N4O2C_{19}H_{16}N_{4}O_{2}, with a molecular weight of approximately 332.36 g/mol. The structural characteristics contribute to its reactivity and stability in various chemical environments.

Chemistry

In the realm of organic chemistry, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, enabling the development of new compounds with tailored properties.

Biology

The compound has been investigated for its biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain oxadiazole derivatives have demonstrated effectiveness against resistant bacterial strains.
  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have reported growth inhibition percentages against several cancer cell lines such as SNB-19 and OVCAR-8 .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Drug Development : The unique structural features allow for modifications that can enhance bioactivity and reduce toxicity. It is being considered for the development of novel anticancer agents and antimicrobial drugs.
  • Mechanism of Action : The compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor function. Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Industry

This compound is also utilized in industrial applications:

  • Materials Science : Its chemical properties make it suitable for developing new materials with enhanced performance characteristics.
  • Specialty Chemicals : The compound finds use in formulating specialty chemicals that require specific functional properties.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant growth inhibition rates compared to control groups:

Cell LineGrowth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Evaluation

Another research focused on the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The data indicate that modifications to the oxadiazole ring can enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects

  • Halogen vs. Alkyl Groups : The dichlorophenyl analog () exhibits stronger electrophilicity and binding affinity (e.g., VEGFR2 inhibition) due to chlorine’s electron-withdrawing nature. In contrast, the dimethylphenyl group in the target compound increases lipophilicity, which may enhance tissue penetration but reduce polar interactions .
  • Thiophene-containing analogs () introduce additional π-system interactions, favoring agrochemical applications .

Pharmacological and Agrochemicall Implications

  • The diethylcarbamoyl derivative () demonstrates how auxiliary functional groups (e.g., sulfanyl, carbamoyl) can enhance pharmacological properties, such as antioxidant capacity, via radical scavenging or enzyme modulation .
  • Fluorine atoms in the benzamide moiety (common across all compounds) contribute to stability against hydrolysis and improve bioavailability compared to non-fluorinated analogs .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 396.45 g/mol

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the difluorobenzamide moiety. The reaction conditions require precise control of temperature and concentration to optimize yield and purity.

This compound exhibits its biological activity primarily through its interaction with specific cellular targets. The oxadiazole ring is known for its ability to modulate various biological pathways, including:

  • Antimicrobial Activity : The compound has shown promising results against certain bacterial strains by inhibiting cell division mechanisms. It acts as an inhibitor of FtsZ protein, which is crucial for bacterial cell division. Studies indicate that derivatives of difluorobenzamide exhibit significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Potential : Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. The compound's ability to interact with Bcl-2 family proteins may enhance its potential as an anticancer agent .

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntibacterialEffective against Gram-positive bacteria with MIC values < 1 µg/mL
Study 2AnticancerInduced apoptosis in cancer cell lines through Bcl-2 modulation
Study 3AntimalarialShowed efficacy against Plasmodium falciparum in vitro

Case Studies

  • Antibacterial Efficacy : In a study evaluating various benzamide derivatives for their antibacterial properties, this compound demonstrated significant inhibitory effects on bacterial growth, particularly against resistant strains .
  • Anticancer Activity : Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in viable cell counts compared to controls .
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound influences mitochondrial dynamics and apoptosis pathways by modulating key proteins involved in these processes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of a precursor hydrazide with a substituted benzoyl chloride. For optimization, molar ratios of reagents (e.g., 4:1 equivalents of diethylamine to acylating agents) and temperature control (e.g., reflux in anhydrous THF) are critical to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity . Structural analogs, such as N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, have been synthesized using similar protocols, highlighting the importance of stoichiometric precision .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR spectra verify substituent positions, with deshielded protons near electron-withdrawing groups (e.g., oxadiazole) appearing at δ 8.5–9.0 ppm. Fluorine coupling patterns (e.g., 3JFF^3J_{F-F}) confirm substitution on the benzamide ring .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 429.22 for a related compound, C16_{16}H8_8Cl2_2F2_2N4_4O2_2S) .

Q. What preliminary biological assays are appropriate for assessing its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Use kinase inhibition assays (e.g., ATPase activity measurement via malachite green phosphate detection) at varying inhibitor concentrations (1–100 µM) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with zone-of-inhibition comparisons to controls .

Advanced Research Questions

Q. What methodologies are employed in single-crystal X-ray diffraction analysis to resolve its three-dimensional structure?

  • Methodology :

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures yields monoclinic crystals (space group P21_1/c).
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement using SHELXL-97. Key parameters: R factor < 0.05, data-to-parameter ratio > 12:1 .
  • Hydrogen Bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice, visualized via Mercury software .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological efficacy?

  • Methodology :

  • Analog Synthesis : Modify the oxadiazole phenyl group (e.g., 2,4-dimethyl vs. 2,5-dimethyl) and fluorination patterns on benzamide.
  • Bioactivity Correlation : Compare IC50_{50} values in enzyme assays (e.g., kinase inhibition) and logP values (lipophilicity) to identify pharmacophore requirements. Analogous compounds (e.g., N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide) show substituent-dependent activity trends .

Q. What strategies are effective in analyzing enzyme inhibition kinetics for this compound?

  • Methodology :

  • Kinetic Assays : Use Michaelis-Menten plots with varied substrate concentrations (0.1–10× Km_m) to determine inhibition type (competitive/non-competitive).
  • Dose-Response Curves : Fit data to the Hill equation to calculate Ki_i values. For example, analogs like N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide exhibit competitive inhibition with Ki_i = 0.8 µM .

Q. How should crystallographic data be analyzed to understand intermolecular interactions and stability?

  • Methodology :

  • Packing Analysis : Identify π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (e.g., C=O···H–N) using PLATON or OLEX2.
  • Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 498 K) with crystal lattice strength .

Q. What approaches reconcile discrepancies in bioactivity data across different assay conditions?

  • Methodology :

  • Buffer Optimization : Test phosphate vs. HEPES buffers to assess pH-dependent activity (e.g., pKa_a shifts in ionizable groups).
  • Redox Stability : Monitor compound degradation via LC-MS in presence of reducing agents (e.g., DTT) .

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